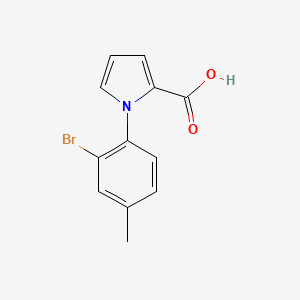

1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid

Descripción

1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid is a halogenated pyrrole-carboxylic acid derivative characterized by a brominated and methyl-substituted phenyl ring attached to the pyrrole core.

Propiedades

IUPAC Name |

1-(2-bromo-4-methylphenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-8-4-5-10(9(13)7-8)14-6-2-3-11(14)12(15)16/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACJVVNACGWDCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=CC=C2C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyrrole Ring Construction and Carboxylation

One common approach involves the cyclization of appropriate precursors such as substituted anilines or aldehydes with reagents like 2,5-dimethoxytetrahydrofuran or ethyl acetoacetate under acidic or basic conditions to form the pyrrole ring. For example, 2-bromo-4-methylaniline can be reacted with 2,5-dimethoxytetrahydrofuran in acetic acid and 1,2-dichloroethane at elevated temperatures (~80 °C) to yield 1-(2-bromo-4-methylphenyl)-1H-pyrrole intermediates.

Subsequent oxidation or formylation steps introduce the carboxylic acid group at the 2-position of the pyrrole ring. The Vilsmeier-Haack reaction using POCl₃ and DMF is a common method to formylate the pyrrole ring, which can then be oxidized to the carboxylic acid under mild conditions (e.g., MnO₂ oxidation).

Electrophilic Substitution and Bromination

The bromine substituent on the phenyl ring is generally introduced early in the synthesis by starting with 2-bromo-4-methylaniline or related brominated precursors. Electrophilic bromination of the pyrrole ring itself can be controlled to avoid polybromination, typically by adjusting temperature and reagent stoichiometry.

N-Arylation and Alkylation

N-arylation of the pyrrole nitrogen with 2-bromo-4-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 50 °C) is a key step to attach the substituted phenyl ring to the pyrrole nitrogen. This step is critical for ensuring the correct substitution pattern and can be optimized by controlling reagent ratios and reaction time.

Oxidation to Carboxylic Acid

The aldehyde intermediate at the 2-position of the pyrrole ring can be oxidized to the carboxylic acid using mild oxidants such as manganese dioxide (MnO₂). This oxidation is generally performed under mild conditions to preserve the integrity of the brominated phenyl substituent and the pyrrole ring.

Summary Table of Key Preparation Steps

Research Findings and Optimization

Yield Optimization: Reaction yields depend on reagent purity, temperature control, and stoichiometry. Freshly distilled pyrrole derivatives and controlled addition of reagents minimize side reactions and improve yields.

Reaction Conditions: Mild oxidizing agents like MnO₂ are preferred for converting aldehydes to carboxylic acids to avoid over-oxidation or degradation of sensitive groups.

Characterization: Purity and structure are confirmed by ¹H and ¹³C NMR spectroscopy (aldehyde proton at δ ~9.5 ppm), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous structural confirmation.

Electronic and Steric Effects: The bromine atom acts as an electron-withdrawing group, influencing electrophilic substitution patterns, while the methyl group introduces steric hindrance affecting further functionalization.

Comparative Notes on Related Compounds

Compared to similar compounds such as 4-(4-bromophenyl)-1H-pyrrole-2-carboxylic acid, the presence of the methyl group at the 4-position of the phenyl ring in this compound imparts unique steric and electronic properties that influence reactivity and biological activity.

Análisis De Reacciones Químicas

1-(2-Bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it useful in developing novel compounds.

Biology

- Antimicrobial and Antifungal Properties : Research indicates that 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid exhibits potential antimicrobial and antifungal activities. Its mechanism may involve interactions with specific molecular targets, modulating biochemical pathways by binding to enzymes or receptors, which could lead to various physiological effects.

Medicine

- Pharmaceutical Applications : The compound is being investigated as a precursor in the synthesis of pharmaceutical agents. Specifically, it may play a role in developing drugs targeting norepinephrine and serotonin receptors, which are crucial in treating conditions such as depression and pain management .

Fine Chemicals Production

The compound is utilized in producing fine chemicals and agrochemicals, benefiting from its structural properties that allow for functionalization and modification during synthesis processes.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial effects of various pyrrole derivatives, including this compound. Results indicated significant activity against specific bacterial strains, suggesting potential use in developing new antimicrobial agents .

Case Study 2: Pain Management

Research has focused on the compound's ability to inhibit norepinephrine reuptake, making it a candidate for analgesic drug development. The findings support its application in creating medications for chronic pain treatment .

Mecanismo De Acción

The mechanism of action of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine and carboxylic acid groups play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by interacting with enzymes or receptors, leading to various physiological effects .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid (CAS: 952958-69-9) Substituents: Chlorine (ortho), methyl (para) on phenyl. Properties: LogP = 3.2; Topological polar surface area (TPSA) = 42.2 Ų . Comparison: The bromine atom in the target compound increases molecular weight (Br: ~80 vs. Cl: ~35.5) and lipophilicity (higher logP expected).

1-(4-Carboxybutyl)-4-(4-(substituted benzyloxy)phenyl)-1H-pyrrole-2-carboxylic acid derivatives (e.g., 7d in )

- Substituents: Carboxybutyl chain, benzyloxy groups.

- Properties: Anti-tuberculosis activity (MIC = 12.5 µg/mL against M. tuberculosis H37Rv) .

- Comparison: The carboxybutyl chain in 7d enhances water solubility but reduces membrane permeability compared to the bromo-methylphenyl group. The target compound’s lack of a polar side chain may limit solubility but improve lipophilicity for CNS penetration.

1-[2-(1-Carboxy-3-methylbutyl)-6-ethylphenyl]-1H-pyrrole-2-carboxylic acid (7b in ) Substituents: Branched alkyl chains (3-methylbutyl, ethyl). Properties: Melting point = 198–200°C; synthesized via alkylation with isobutyl bromide . The target compound’s planar bromo-methylphenyl group may favor π-π stacking in aromatic enzyme active sites.

1-(3-Chloro-4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid (CAS: 896051-77-7)

- Substituents: Chlorine (meta), methoxy (para).

- Properties: Molecular weight = 251.66 g/mol; TPSA = 63.7 Ų (estimated) .

- Comparison: The methoxy group in this analog increases electron-donating effects, altering acidity (pKa) of the carboxylic acid. The target compound’s bromine and methyl groups are electron-withdrawing and donating, respectively, creating a balanced electronic profile.

Physicochemical and Pharmacokinetic Properties

*Estimated based on bromine’s contribution to logP.

- Solubility : The target compound’s bromine and methyl groups reduce aqueous solubility compared to polar analogs like 7d but enhance lipid bilayer penetration.

- Acidity : The electron-withdrawing bromine may lower the carboxylic acid’s pKa (~3–4), favoring ionization at physiological pH, unlike the methoxy-containing analog .

Actividad Biológica

1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a bromine atom and a methyl group attached to a phenyl ring, which is further linked to a pyrrole ring containing a carboxylic acid group. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 280.12 g/mol. This unique structural arrangement contributes to its significance in various scientific applications.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The bromine and carboxylic acid groups are crucial for its reactivity and binding affinity. The compound can modulate biochemical pathways by interacting with enzymes or receptors, leading to various physiological effects. For instance, it has been shown to possess antimicrobial properties by disrupting microbial cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been studied for its effectiveness against both bacterial and fungal strains:

- Bacterial Activity : The compound displays notable inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

- Fungal Activity : It also shows antifungal properties against common fungal pathogens, suggesting its potential use in treating fungal infections.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Activity : A study demonstrated that derivatives of pyrrole compounds, including this compound, exhibited MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

- In Vivo Efficacy : Another investigation focused on the in vivo effects of similar pyrrole derivatives showed promising results in reducing inflammation and bacterial load in infected models .

- Mechanistic Insights : Research into the binding characteristics of pyrrole-scaffold inhibitors indicated that these compounds can effectively interact with target proteins involved in microbial resistance mechanisms, enhancing their therapeutic potential .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with several structurally related compounds:

| Compound Name | Key Features |

|---|---|

| 2-Bromo-4-methylphenylacetic acid | Lacks the pyrrole ring |

| 2-Bromo-4-methylpropiophenone | Contains a ketone instead of a carboxylic acid |

| 4-Bromo-2-chloroanilinoacetic acid | Contains additional chlorine and aniline groups |

| 4-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid | Similar structure but different substituents |

The distinctiveness of this compound lies in its combination of a brominated phenyl ring with both a pyrrole and carboxylic acid group, granting it unique chemical and biological properties that differentiate it from these similar compounds.

Q & A

Q. What are the optimal synthetic routes for 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2-carboxylic acid?

Methodological Answer: The synthesis typically involves coupling a brominated phenyl precursor with a pyrrole-2-carboxylic acid derivative. A validated approach includes:

- Step 1: Reacting 1H-pyrrole-2-carboxylic acid with carbonyldiimidazole (CDI) in dry THF under reflux to activate the carboxylic acid .

- Step 2: Introducing 2-bromo-4-methylphenol via nucleophilic substitution.

- Step 3: Purification via silica gel chromatography (petroleum ether/dichloromethane) .

Key Considerations: Ensure anhydrous conditions to avoid side reactions. Monitor reaction progress via TLC or HPLC.

Q. How can researchers purify and characterize this compound?

Methodological Answer:

Q. What spectroscopic techniques resolve structural ambiguities in brominated pyrrole derivatives?

Methodological Answer:

- X-ray Crystallography: Provides definitive confirmation of molecular geometry, as demonstrated for analogous compounds (e.g., 4-bromo-1H-pyrrole-2-carboxylic acid) .

- 2D NMR (COSY, HSQC): Resolves overlapping signals, particularly in aromatic regions .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for brominated pyrrole derivatives be addressed?

Methodological Answer: Discrepancies often arise from:

- Substituent Effects: Minor changes (e.g., methyl vs. trifluoromethyl groups) drastically alter bioactivity. Compare results with structurally similar compounds (e.g., 1-(4-chloro-2-fluorophenyl) derivatives) .

- Assay Conditions: Standardize cell lines, concentrations, and solvent controls. For example, antitumor activity may vary between in vitro and in vivo models .

- Data Validation: Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm mechanisms .

Q. What strategies optimize catalytic coupling reactions involving brominated aryl-pyrrole systems?

Methodological Answer:

- Catalyst Screening: Copper(I) iodide with L-proline ligand enables intramolecular cyclization in DMF at 140°C .

- Kinetic Studies: Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of brominated intermediates .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- DFT Calculations: Predict electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on pyrrole ring reactivity) .

- Molecular Docking: Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. Use software like AutoDock Vina .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.